1S/2C13H16N2O2.C2H2O4/c2*16-12 (15-9-13 (10-15)7-14-8-13)17-6-11-4-2-1-3-5-11;3-1 (4)2 (5)6/h2*1-5,14H,6-10H2; (H,3,4) (H,5,6)
. This code provides a textual representation of the compound’s molecular structure.
The synthesis of 2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate typically involves several steps, primarily focusing on the reaction of benzylamine with suitable spirocyclic precursors.
In industrial settings, the production may utilize automated reactors and continuous flow systems to enhance efficiency and scalability. The conditions are optimized to maximize yield and purity, often employing advanced techniques like high-performance liquid chromatography for purification .
The molecular structure of 2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate features a complex arrangement that includes:
2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate can participate in several chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Alkyl halides | Base (e.g., sodium hydroxide) |
The mechanism of action for 2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate primarily involves its interactions as a nucleophile or electrophile in various chemical transformations:
Kinetic studies may provide insights into reaction rates and mechanisms, allowing for optimization in synthetic applications .
The physical and chemical properties of 2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate are crucial for its applications:
Techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) are employed to analyze functional groups and molecular weight, respectively .
The unique structural properties of 2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate make it valuable in various scientific fields:
Spirocyclic diamine architectures represent a specialized class of polycyclic compounds characterized by rings sharing a single carbon atom (spiro atom), conferring unique three-dimensional rigidity and conformational stability. Among these, diazaspiro[3.3]heptane derivatives have emerged as privileged scaffolds in pharmaceutical design due to their balanced spatial orientation and ability to modulate key molecular properties. The incorporation of nitrogen atoms at strategic positions within the spiro framework enhances hydrogen-bonding capabilities and provides sites for molecular diversification. These compounds serve as bioisosteres for planar aromatic systems or flexible aliphatic chains, enabling optimization of critical drug-like properties including solubility, metabolic stability, and target binding affinity. The 2-benzyl substituted variant exemplifies this architectural principle, with the benzyl moiety offering additional pharmacophore anchoring points while maintaining the inherent stereochemical integrity of the diazaspiro core. This structural combination creates a versatile molecular platform suitable for addressing complex challenges in modern drug discovery, particularly for targets requiring well-defined three-dimensional interactions [6].
The systematic naming of diazaspiro[3.3]heptane derivatives follows IUPAC conventions for spiro compounds, with numerical designations indicating ring size on either side of the spiro carbon. The prefix "diazaspiro" specifies the presence of two nitrogen atoms within the bicyclic system. For the specific derivative discussed here, "2,6-diazaspiro[3.3]heptane" denotes a saturated bicyclic structure with two three-atom chains (including the shared spiro carbon) and nitrogen atoms at positions 2 and 6 relative to the spiro center. The benzyl substitution at position 2 creates the full chemical name: 2-benzyl-2,6-diazaspiro[3.3]heptane. The hemioxalate salt formation is indicated by the addition of "hemioxalate" to the base compound name, signifying a 0.5:1 stoichiometric ratio of oxalic acid to the diamine base [1] .
Structurally, this compound features a central spiro carbon connecting two azetidine-like rings, each containing one nitrogen atom. The benzyl group (C₆H₅-CH₂-) attaches to one nitrogen atom (position 2), while the other nitrogen (position 6) remains available for further functionalization or protonation. The hemioxalate salt (C₂HO₄⁻·0.5(C₂HO₄) or alternatively formulated as C₂H₂O₄·0.5 base) forms through proton transfer interactions between the basic nitrogen atoms and oxalic acid, resulting in enhanced crystallinity and stability. The molecular formula of the salt form is C₂₆H₃₄N₄O₄, with a molecular weight of 466.57 g/mol, reflecting the dimeric nature of the complex formed between two molecules of the diamine base and one molecule of oxalic acid [1] [4] .
Table 1: Structural Characteristics of 2,6-Diazaspiro[3.3]heptane Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |
---|---|---|---|---|
2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate | 1523606-27-0 | C₂₆H₃₄N₄O₄ | 466.57 | Benzyl at N2 |
2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride | 1194375-85-3 | C₁₂H₁₇ClN₂ | 224.73 | Benzyl at N2 |
2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane | 959853-29-3 | C₁₈H₂₀N₂ | 264.36 | Benzyl at N2, phenyl at N6 |
The SMILES notation (O=C(O)C(O)=O.N1(CC2=CC=CC=C2)CC3(CNC3)C1.N4(CC5=CC=CC=C5)CC6(CNC6)C4) precisely encodes the hemioxalate salt structure, confirming the dimeric arrangement of two identical diamine units associated with one oxalic acid molecule. The spatial orientation created by the spiro junction forces the nitrogen atoms into a perpendicular arrangement, creating a well-defined three-dimensional pharmacophore that distinguishes these compounds from planar heterocycles or linear diamines. This specific geometric constraint enhances binding selectivity for certain biological targets while reducing conformational flexibility that can lead to entropic penalties during molecular recognition events [1] .
Spirocyclic frameworks have transitioned from chemical curiosities to strategically valuable scaffolds in pharmaceutical development. Early spiro compounds were primarily explored in fragrance chemistry and material science, valued for their thermal stability and stereochemical rigidity. The integration of spiro architectures into medicinal chemistry accelerated during the 1990s, driven by the growing recognition of three-dimensional complexity as a crucial factor in target engagement specificity. Unlike planar aromatic systems that dominated early drug discovery, spirocyclic compounds offered improved control over spatial vector presentation of functional groups, particularly beneficial for targeting protein-protein interactions and allosteric binding sites [6].
The diazaspiro[3.3]heptane system emerged as a particularly promising saturated heterocyclic bioisostere, replacing traditional piperazine or piperidine rings in numerous pharmacologically active compounds. Its compact size and reduced basicity compared to six-membered analogs provided solutions to common development challenges, including hERG channel inhibition and cytochrome P450 interactions. The 2-benzyl-2,6-diazaspiro[3.3]heptane derivative specifically gained prominence in kinase inhibitor programs and central nervous system (CNS) targeting molecules due to its ability to maintain optimal lipophilicity (LogP ≈ 3.0) while providing multiple sites for rational molecular optimization [3] [6].
The therapeutic significance of this structural class is exemplified by its incorporation into advanced candidates for oncology and neurological disorders. For instance, derivatives featuring the 2,6-diazaspiro[3.3]heptane core have been developed as menin-MLL fusion protein inhibitors for leukemia treatment, leveraging the scaffold's ability to precisely orient pharmacophores within this challenging protein-protein interaction interface. The benzyl substitution specifically enhances π-stacking capabilities while the spiro core maintains the nitrogen lone pairs in optimal geometry for hydrogen bonding interactions crucial for target affinity and selectivity [7].
Salt formation represents a critical strategy in pharmaceutical development for optimizing the physicochemical properties of active pharmaceutical ingredients (APIs). The selection of oxalic acid to form a hemioxalate salt with 2-benzyl-2,6-diazaspiro[3.3]heptane reflects a deliberate approach to addressing specific development challenges. Oxalic acid (ethanedioic acid) is a dicarboxylic acid counterion capable of forming strong, well-defined crystalline structures with basic nitrogen compounds. The hemioxalate stoichiometry (1:0.5 acid:base ratio) specifically arises when each oxalic acid molecule interacts with two molecules of the diamine base, forming an extended hydrogen-bonding network that enhances crystallinity and stability [1] .
The hemioxalate salt formation significantly modifies key pharmaceutical properties compared to the free base. It typically increases melting point and reduces hygroscopicity, thereby improving material handling during manufacturing processes. The crystalline structure formed by the hemioxalate salt enhances purity profiles by facilitating efficient purification through recrystallization and enables the formation of stable polymorphs with consistent dissolution characteristics. For 2-benzyl-2,6-diazaspiro[3.3]heptane specifically, the hemioxalate salt demonstrates improved stability during cold-chain transportation and long-term storage compared to alternative salt forms, as evidenced by specialized storage requirements (-20°C) noted in technical documentation [1] .
Table 2: Physicochemical Properties of 2-Benzyl-2,6-diazaspiro[3.3]heptane Hemioxalate
Property | Value/Specification | Analytical Method | Pharmaceutical Significance |
---|---|---|---|
Molecular Formula | C₂₆H₃₄N₄O₄ | Elemental analysis | Confirms salt stoichiometry |
Molecular Weight | 466.57 g/mol | Mass spectrometry | Dimer formation confirmation |
Purity | ≥98% | HPLC | Batch consistency assurance |
Storage Conditions | Dry, sealed, 2-8°C | Stability studies | Material integrity preservation |
SMILES | O=C(O)C(O)=O.N1(CC2=CC=CC=C2)CC3(CNC3)C1.N4(CC5=CC=CC=C5)CC6(CNC6)C4 | Chemical identifier | Precise structural representation |
Hazard Classification | H302, H315, H319, H335 | GHS system | Handling and processing guidance |
The choice of hemioxalate over alternative salts involves careful consideration of multiple factors. Compared to hydrochloride salts (CAS 1194375-85-3), the hemioxalate form offers reduced hygroscopicity and potentially improved solubility profiles in non-aqueous matrices. The crystalline structure of the hemioxalate salt facilitates characterization through X-ray powder diffraction (XRPD), providing critical data for polymorph screening and patent protection strategies. Furthermore, the counterion toxicity profile of oxalic acid is well-established within regulatory frameworks, potentially simplifying safety assessments during drug development. The dimeric nature of the hemioxalate complex (C₂₆H₃₄N₄O₄) creates a higher molecular weight entity with modified thermal behavior, which must be accounted for in processing parameters during formulation development [1] .
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7